molecular formula C13H10BrClS B8374273 2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene

2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene

Cat. No.: B8374273
M. Wt: 313.64 g/mol
InChI Key: LZYPBRAXFIKDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene is an organic compound with a complex structure that includes bromine, chlorine, sulfur, and methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene typically involves multiple steps. One common method includes the bromination of 2-(4-chloro-phenylsulfanyl)-5-methyl-benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine or chlorine atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products

    Substitution: Products include 2-(4-chloro-phenylsulfanyl)-5-methyl-phenol, 2-(4-chloro-phenylsulfanyl)-5-methyl-aniline, etc.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dehalogenated derivatives.

Scientific Research Applications

2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular components such as proteins or DNA, leading to changes in cellular functions. The presence of halogen and sulfur atoms in the molecule allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene can be compared with other similar compounds such as:

    1-Bromo-2-(4-chloro-phenylsulfanyl)-benzene: Lacks the methyl group, which may affect its reactivity and applications.

    1-Bromo-2-(4-methyl-phenylsulfanyl)-5-chloro-benzene: The position of the chlorine and methyl groups is swapped, leading to different chemical properties.

    2-(4-Chloro-phenylsulfanyl)-5-methyl-benzene:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H10BrClS

Molecular Weight

313.64 g/mol

IUPAC Name

2-bromo-1-(4-chlorophenyl)sulfanyl-4-methylbenzene

InChI

InChI=1S/C13H10BrClS/c1-9-2-7-13(12(14)8-9)16-11-5-3-10(15)4-6-11/h2-8H,1H3

InChI Key

LZYPBRAXFIKDDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared from 4-chloro-benzenethiol and 2-bromo-1-iodo-4-methyl-benzene.
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